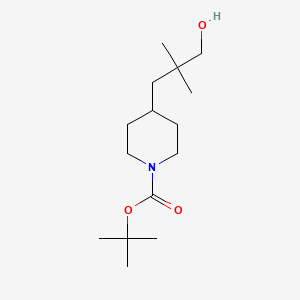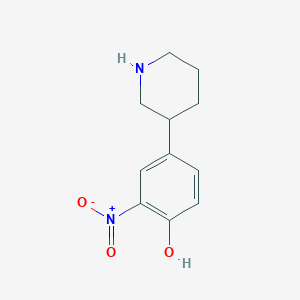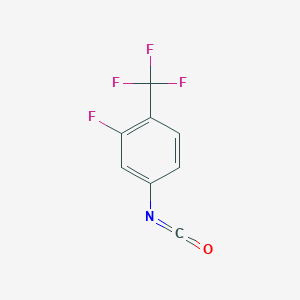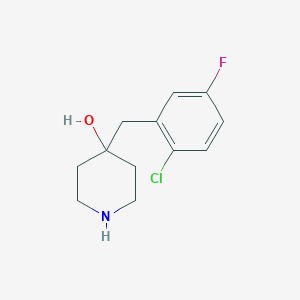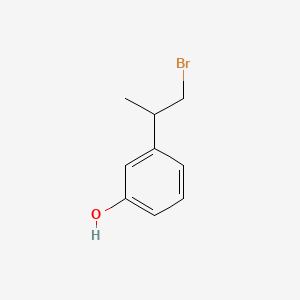
3-(1-Bromopropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromopropan-2-yl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group (a benzene ring with a hydroxyl group) substituted with a bromine atom and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromopropan-2-yl)phenol can be achieved through several methods. One common approach involves the bromination of 3-propylphenol using bromine in the presence of a catalyst. Another method includes the nucleophilic substitution of 3-propylphenol with a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Bromopropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(1-Bromopropan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromophenol
- 4-Bromophenol
- 3-Bromo-1-propanol
Comparison
3-(1-Bromopropan-2-yl)phenol is unique due to the presence of both a bromine atom and a propyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other bromophenols, it offers a broader range of applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
3-(1-bromopropan-2-yl)phenol |
InChI |
InChI=1S/C9H11BrO/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7,11H,6H2,1H3 |
Clave InChI |
HHDAHQMDTYZWSY-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

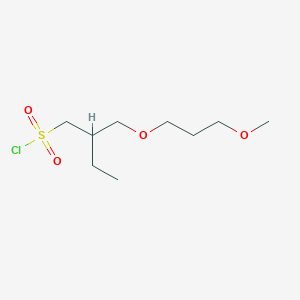


amine](/img/structure/B13608800.png)
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
